molecular formula C11H11N5 B8482248 4-Ethylamino-[1,2,4]triazolo[4,3-a]quinoxaline

4-Ethylamino-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B8482248
M. Wt: 213.24 g/mol
InChI Key: WSZKZAMHPZUCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylamino-[1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C11H11N5 and its molecular weight is 213.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylamino-[1,2,4]triazolo[4,3-a]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylamino-[1,2,4]triazolo[4,3-a]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

N-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C11H11N5/c1-2-12-10-11-15-13-7-16(11)9-6-4-3-5-8(9)14-10/h3-7H,2H2,1H3,(H,12,14)

InChI Key

WSZKZAMHPZUCTA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=CC=CC=C2N3C1=NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 2.0 g. (0.01 mole) of 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline (the product of Example 2) in N,N-dimethylformamide (30 ml.) was saturated with monoethylamine gas and stirred at room temperature for 2 hours. Monoethylamine gas was again bubbled through the mixture and stirring was continued for 2 hours. The precipitate was removed by filtration and washed with N,N-dimethylformamide. Recrystallization from methanol afforded 680 mg. (32% yield) 4-ethylamino-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 254°-256° C. Mass spectrum: m/e, 213 (P).
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